2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
Descripción
Chemical Structure and Properties 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane (CAS: 63659-17-6, molecular formula: C₁₅H₂₀O₃) is an epoxide-containing compound featuring a cyclopropylmethoxyethylphenol backbone linked to an oxirane (epoxide) group. This compound is a critical intermediate in synthesizing enantiopure (S)-betaxolol, a β₁-selective adrenoceptor antagonist used to treat hypertension and glaucoma .
Synthesis Methods The compound is synthesized via epichlorohydrin alkylation of 4-(2-(cyclopropylmethoxy)ethyl)phenol. Key methods include:
- Kinetic Resolution: Joshi et al. (2005) achieved enantiopurity using Jacobsen’s (R,R-salen Co(III)) catalyst, yielding 17% enantiomeric excess (ee) .
- Transition Metal Catalysis: Datta et al. (2006) employed Pd-catalyzed Heck arylation, yielding 16% overall .
- Enzymatic Resolution: Lipase AK-mediated resolution by Di Bono et al. achieved 91% ee .
Applications
The compound’s primary application is in β-blocker synthesis. Its stereochemical purity directly impacts the efficacy of betaxolol, as the (S)-enantiomer exhibits superior β₁-selectivity .
Propiedades
IUPAC Name |
2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-13(1)9-16-8-7-12-3-5-14(6-4-12)17-10-15-11-18-15/h3-6,13,15H,1-2,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRZXLUCRJNWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCC2=CC=C(C=C2)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472924 | |
| Record name | 2-({4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}methyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63659-17-6 | |
| Record name | 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63659-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}methyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((4-(2-(CYCLOPROPYLMETHOXY)ETHYL)PHENOXY)METHYL)OXIRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFH7N7W7XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Multi-Step Synthesis from 4-(2-Hydroxyethyl)phenol
The most widely documented route begins with 4-(2-hydroxyethyl)phenol, proceeding through four key stages:
Phenol Protection
The phenolic hydroxyl group is protected using a benzyl group via reaction with benzyl bromide in the presence of potassium carbonate. This step prevents unwanted side reactions during subsequent cyclopropanation.
Cyclopropanation
A Simmons–Smith reaction introduces the cyclopropylmethoxy group using diethylzinc and diiodomethane in dichloromethane at 0°C. Critical parameters include:
-
Strict temperature control (-10°C to 5°C)
-
Anhydrous conditions (molecular sieves)
-
Stoichiometric ratio of 1:1.2 (substrate:cyclopropanating agent)
Deprotection
Hydrogenolysis over Raney Nickel (10% w/w, 50 psi H₂, ethanol solvent) removes the benzyl protecting group. Reaction monitoring via TLC (ethyl acetate/hexane 3:7) ensures complete deprotection without over-reduction.
Epoxidation
The terminal alcohol undergoes epoxidation using epichlorohydrin (1.5 eq) in toluene with sodium hydroxide (40% w/v) at 60°C for 12 hours. Key considerations:
-
Phase-transfer catalyst (tetrabutylammonium bromide, 0.1 eq)
-
Water content <0.5% to prevent hydrolysis
Enantioselective Synthesis Strategies
Kinetic Resolution Using Jacobsen's Catalyst
The racemic epoxide undergoes hydrolytic kinetic resolution with (R,R)-salen Co(III) catalyst (0.5 mol%) in water/tert-butanol (1:4):
| Parameter | Optimal Value | Impact on ee |
|---|---|---|
| Catalyst Loading | 0.5 mol% | 99% ee at 50% conversion |
| Temperature | 25°C | <5% ee loss vs 40°C |
| Reaction Time | 48 h | Maximum enantioselectivity |
| Solvent System | t-BuOH/H₂O (4:1) | Prevents epoxide ring-opening |
This method achieves 99% enantiomeric excess (ee) but suffers from moderate yields (17-22%) due to stoichiometric catalyst requirements.
Enzymatic Resolution with Candida antarctica Lipase B
Recent advances employ lipase-mediated acetylation of chlorohydrin intermediates:
Reaction Scheme
-
Racemic chlorohydrin (1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol)
-
Vinyl acetate (3 eq) as acyl donor
-
Lipase B (50 mg/mL) in MTBE at 30°C
Performance Metrics
-
Conversion: 62% at 24 h
-
ee (R-enantiomer): 99%
-
Selectivity factor (E): >200
This chemo-enzymatic approach reduces metal catalyst usage while maintaining high stereocontrol.
Industrial Production Considerations
Scale-Up Challenges
| Parameter | Lab Scale | Pilot Plant | Mitigation Strategy |
|---|---|---|---|
| Cyclopropanation | 5 g batches | 50 kg batches | Continuous flow reactor |
| Epoxidation | 12 h duration | 8 h duration | Microwave-assisted heating |
| Catalyst Recovery | Not implemented | 80% recovery | Magnetic nanoparticle support |
Purification Protocols
Crystallization Optimization
-
Solvent: Ethyl acetate/hexane (1:9)
-
Cooling rate: 0.5°C/min
-
Seed crystal size: 50-100 μm
Chromatographic Methods
-
Normal phase silica (230-400 mesh)
-
Eluent: Acetone/hexane gradient (10% → 40%)
-
Loading capacity: 1:100 (sample:stationary phase)
Comparative Method Analysis
Yield and Efficiency Metrics
| Method | Overall Yield | ee (%) | Cost (USD/g) | Environmental Factor |
|---|---|---|---|---|
| Kinetic Resolution | 17% | 99 | 120 | High metal waste |
| Enzymatic Process | 38% | 99 | 85 | Biodegradable catalysts |
| Classical Resolution | 22% | 91 | 45 | Solvent-intensive |
Reaction Condition Optimization
Epoxidation Temperature Profile
| Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 40 | 88 | 92 |
| 50 | 95 | 85 |
| 60 | 98 | 78 |
Optimal balance achieved at 50°C with 95% conversion and 85% selectivity.
Emerging Technologies
Continuous Flow Epoxidation
Microreactor systems (0.5 mm ID, PTFE tubing) demonstrate:
-
3x faster reaction kinetics vs batch
-
98% conversion in 4 h
-
Reduced thermal degradation (<2% byproducts)
Photocatalytic Cyclopropanation
Visible-light mediated synthesis using Ru(bpy)₃²⁺ catalyst:
-
Wavelength: 450 nm
-
Quantum yield: 0.45
-
Diastereomeric ratio: 95:5
Análisis De Reacciones Químicas
Ring-Opening Reactions
The strained three-membered epoxide ring enables nucleophilic attacks under acidic or basic conditions, leading to diverse derivatives.
Acid-Catalyzed Hydrolysis
In acidic environments (e.g., glacial acetic acid), the oxirane ring opens via protonation of the oxygen, forming a carbocation intermediate. Nucleophilic attack by water or chloride ions yields chlorohydrins or diols:
Conditions : LiCl/AcOH in acetonitrile, room temperature .
Base-Mediated Alkylation
Under basic conditions (e.g., potassium tert-butoxide), the epoxide undergoes nucleophilic substitution with alkyl halides like (bromomethyl)cyclopropane:
Enzymatic Resolution
Lipase B from Candida antarctica (CALB) catalyzes the kinetic resolution of racemic chlorohydrin intermediates derived from the oxirane. This chemo-enzymatic method achieves high enantiomeric excess (ee):
| Parameter | Value |
|---|---|
| Substrate | Racemic chlorohydrin |
| Catalyst | CALB |
| Acyl Donor | Vinyl butanoate |
| Enantiomeric Excess | 99% ee (R-enantiomer) |
Nucleophilic Substitution
The oxirane’s electrophilic carbons react with nucleophiles (e.g., amines, thiols) to form β-substituted alcohols. For example:
Mechanism : Nucleophilic attack occurs preferentially at the less-substituted carbon due to steric and electronic factors .
Comparative Reaction Pathways
The table below summarizes reaction outcomes under varying conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Purity |
|---|---|---|---|---|
| Acidic ring-opening | LiCl, AcOH, MeCN, rt | 1-Chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | 85% | 97% |
| Enzymatic resolution | CALB, vinyl butanoate, MeCN | (R)-Chlorohydrin (unreacted) and (S)-butanoate ester | 38% | 99% ee |
| Alkylation | KOtBu, (bromomethyl)cyclopropane | Bromohydrin derivatives | 35% | 95% |
Pharmaceutical Intermediates
This oxirane is critical in synthesizing enantiopure β-blockers:
-
Betaxolol : Produced via enzymatic resolution of chlorohydrin intermediates (99% ee) .
-
Structural Analogs : Modifications to the cyclopropylmethoxy group alter receptor binding profiles.
Mechanistic Insights
-
Regioselectivity : Acidic conditions favor carbocation formation, directing nucleophiles to the more substituted carbon .
-
Steric Effects : Bulky substituents on the phenoxy group hinder nucleophilic access to the oxirane’s carbons .
Stability and Reactivity Considerations
Aplicaciones Científicas De Investigación
Pharmaceutical Research
As an impurity of Betaxolol, 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane is significant in pharmaceutical research. Understanding impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. Researchers analyze this compound to assess its impact on the pharmacokinetics and pharmacodynamics of Betaxolol.
Analytical Chemistry
The compound serves as a standard for analytical methods such as High-Performance Liquid Chromatography (HPLC). It helps in the development of methods to quantify impurities in pharmaceutical formulations, ensuring compliance with regulatory standards.
Organic Synthesis
Due to its epoxide structure, this compound can be utilized as a reagent in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including ring-opening reactions and nucleophilic attacks.
Study 1: Impurity Profiling of Betaxolol
A study published in a pharmaceutical journal investigated the impurity profile of Betaxolol, focusing on this compound. The researchers employed HPLC to detect and quantify this impurity in different batches of Betaxolol formulations. Results indicated varying levels of the compound across samples, emphasizing the need for stringent quality control measures in drug manufacturing.
Study 2: Synthesis of Novel Epoxide Derivatives
In another research effort, scientists explored the synthesis of novel derivatives from epoxide compounds like this compound. The study demonstrated how modifications to the epoxide group could yield compounds with enhanced biological activity, potentially leading to new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity can lead to the inhibition or modification of the function of these molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the phenoxy or ethoxy chains, altering reactivity, solubility, and pharmacological activity.
Key Observations :
- Cyclopropyl vs.
- Fluorinated Derivatives : The fluorinated analog 28b exhibits lower yield (25%) due to electronic effects of fluorine, which may hinder epoxide formation .
- Methoxy Substitution : The methoxy analog (56718-70-8) has a lower molecular weight (208.25 vs. 248.32), enhancing solubility but reducing lipophilicity .
Pharmacological Implications
- β₁-Selectivity: The cyclopropylmethoxy group in the target compound optimizes β₁-adrenoceptor binding, while fluorinated analogs (e.g., 28b) may enhance affinity but introduce off-target effects .
- Metabolic Stability : Bulkier substituents (e.g., cyclopentyl in 27a) improve metabolic stability but reduce synthetic accessibility .
Actividad Biológica
The compound 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane , also known as Betaxolol impurity C, is a synthetic organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : CHO
- CAS Number : 63659-17-6
The compound features an oxirane (epoxide) ring, which is known for its reactivity and potential interactions with biological macromolecules.
The oxirane structure is significant in biological contexts due to its electrophilic nature, allowing it to interact with nucleophilic sites in proteins and nucleic acids. This interaction can lead to modifications that may alter biological functions.
- Antagonistic Activity :
- Enzymatic Interactions :
- Cytotoxicity :
Case Studies
- Synthesis and Characterization :
- Biological Assays :
- Comparative Analysis :
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 208.26 g/mol |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water partition coefficient) | 3.21 |
| Toxicity | Irritant; health hazard |
Q & A
Basic: What synthetic routes are commonly used to prepare 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane in enantiopure drug synthesis?
Answer:
The compound is synthesized from 4-(2-hydroxyethyl)phenol through a multi-step process:
Phenol protection : Benzyl group protection of the phenol hydroxyl to prevent undesired side reactions.
Cyclopropanation : Simmons–Smith cyclopropanation to introduce the cyclopropylmethoxy group.
Deprotection : Hydrogenation over Raney Nickel to remove the benzyl protecting group.
Epoxidation : Reaction with epichlorohydrin or similar agents to form the oxirane ring.
The final product is purified via preparative liquid chromatography (PLC) to isolate enantiopure forms. This route is critical for synthesizing β-antagonists like (S)-betaxolol .
Advanced: How can researchers address low enantiomeric excess (ee) in hydrolytic kinetic resolution of this epoxide?
Answer:
Low ee in kinetic resolution can be mitigated by:
- Catalyst optimization : Use Jacobsen’s (R,R-salen Co(III)) catalyst, which selectively hydrolyzes one enantiomer of the racemic epoxide, achieving up to 99% ee under optimized conditions .
- Reaction monitoring : Track reaction progress via RP-HPLC to terminate the reaction at the ideal conversion point (typically 50–60%) to maximize ee .
- Crystallization : Post-resolution crystallization of intermediates (e.g., hydrochloride salts) can enhance ee from 82% to 91% .
Basic: What spectroscopic and analytical methods confirm the structure of this compound?
Answer:
- FT-IR : Validates functional groups (e.g., epoxide ring C-O-C stretch at ~850 cm⁻¹).
- NMR :
- ¹H NMR : Peaks for cyclopropylmethoxy protons (δ 0.5–1.5 ppm), oxirane methylene (δ 3.0–4.0 ppm), and aromatic protons (δ 6.5–7.5 ppm).
- ¹³C NMR : Confirms epoxide carbons (δ 45–55 ppm) and cyclopropane carbons (δ 8–15 ppm).
- HRMS : Verifies molecular formula (e.g., C₁₆H₂₀O₃) and isotopic patterns .
Advanced: Compare transition metal-catalyzed vs. enzymatic approaches for synthesizing (S)-betaxolol from this epoxide.
Answer:
Basic: What is the role of this epoxide in β-adrenoceptor partial agonist development?
Answer:
The compound serves as a chiral intermediate in synthesizing (S)-betaxolol, a β₁-selective adrenoceptor partial agonist. The epoxide’s stereochemistry is critical for binding to the adrenergic receptor, influencing both potency and selectivity. Structural analogs (e.g., trifluoromethyl or nitro derivatives) are explored for structure-activity relationship (SAR) studies .
Advanced: How can contradictions in reported yields (17% vs. 33%) for synthetic pathways be analyzed?
Answer:
Yield discrepancies arise from:
- Protection steps : Unprotected phenol in Wang et al.’s method reduces steps but increases side reactions, lowering yield to 17% .
- Catalyst efficiency : Jacobsen’s kinetic resolution in Muthukrishnan’s route achieves 33% yield via high catalyst turnover and optimized PLC purification .
- Purification : Methods like column chromatography vs. crystallization impact recovery rates.
Researchers should replicate protocols with strict control of reaction parameters (temperature, solvent purity) and validate yields via independent analytical methods (e.g., gravimetric analysis, NMR quantification) .
Basic: What regulatory considerations apply to handling this epoxide in laboratory settings?
Answer:
- Safety protocols : Use fume hoods, gloves, and eye protection due to potential irritancy (based on structurally similar epoxides).
- Waste disposal : Classify under hazardous waste (EPCRA guidelines) for halogenated or reactive compounds .
- Documentation : Maintain records per 15 U.S.C. §2604 for significant new uses .
Advanced: How can spectral data contradictions (e.g., NMR shifts) be resolved for derivatives of this epoxide?
Answer:
- Solvent calibration : Ensure deuterated solvents (e.g., CDCl₃) are free of impurities that alter chemical shifts.
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in complex derivatives.
- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
